cis-beta-Hydroxy Tamoxifen

Description

Chemical Structure and Stereochemical Configuration

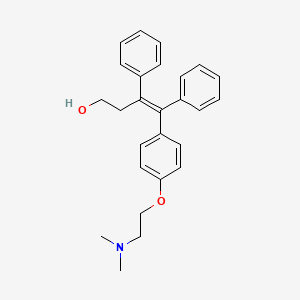

This compound represents a hydroxylated derivative of tamoxifen characterized by specific stereochemical properties that distinguish it from its trans counterpart. The compound possesses the molecular formula C26H29NO2 with a molecular weight of 387.5 grams per mole, reflecting the addition of a hydroxyl group to the tamoxifen backbone structure. The Chemical Abstracts Service registry number for this compound is 97151-04-7, providing definitive identification within chemical databases.

The stereochemical configuration of this compound involves the spatial arrangement of substituents around the ethylene double bond, which fundamentally affects its biological and chemical properties. Unlike the trans-isomer of tamoxifen that demonstrates clinical utility in breast cancer treatment, the cis configuration presents distinct molecular geometry that influences receptor binding affinity and metabolic stability. The compound can be systematically named as (E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-1-ol, reflecting its complete structural arrangement.

Table 1: Chemical Properties of this compound

The three-dimensional molecular architecture of this compound follows the characteristic propeller conformation observed in triphenylethylene compounds. This structural motif emerges from the balance between conjugation effects that favor coplanarity and steric repulsion forces that promote ring twisting away from the ethylene plane. The resulting molecular propeller can adopt either clockwise or counterclockwise orientations, creating atropisomeric forms that interconvert under physiological conditions.

Historical Context within Tamoxifen Metabolite Research

The identification and characterization of this compound emerged from systematic investigations into tamoxifen metabolism that began in the latter half of the twentieth century. Early metabolic studies initially focused on the primary metabolic pathways of tamoxifen, particularly the 4-hydroxylation and N-demethylation reactions that produce the most pharmacologically active metabolites. However, comprehensive metabolite profiling revealed the existence of multiple hydroxylated derivatives, including the beta-hydroxylated forms that had previously received limited attention.

Research conducted in the 1980s and 1990s demonstrated that tamoxifen undergoes extensive hepatic metabolism through cytochrome P450 enzyme systems, generating numerous primary and secondary metabolites. Among these metabolic products, the beta-hydroxylated derivatives represented a distinct class of compounds characterized by hydroxylation at the beta-carbon position of the side chain. The systematic synthesis and characterization of hydroxy derivatives of tamoxifen revealed that different positional isomers exhibited markedly different receptor binding affinities and biological activities.

The discovery that tamoxifen metabolites could exist as both cis and trans isomers added another layer of complexity to metabolite research. Early investigations established that these stereochemical variants possessed remarkably different binding affinities for estrogen receptors, with differences often exceeding 100-fold. This finding prompted detailed studies of individual isomeric forms, leading to the specific characterization of this compound as a distinct metabolic entity.

Table 2: Historical Milestones in Tamoxifen Metabolite Research

Nomenclature and Classification in the Triphenylethylene Family

This compound belongs to the triphenylethylene family of compounds, which represents a structurally related group of molecules characterized by an ethylene backbone substituted with three aromatic ring systems. Triphenylethylene itself serves as the parent compound for numerous derivatives that have found applications as selective estrogen receptor modulators, antiestrogens, and related therapeutic agents. The systematic classification of these compounds follows established nomenclature principles that account for both the core triphenylethylene structure and specific substitution patterns.

Within the triphenylethylene classification system, this compound is categorized as a hydroxylated derivative that maintains the essential structural features required for estrogen receptor interaction. The compound retains the dimethylaminoethoxy side chain that is crucial for antiestrogenic activity, while incorporating a beta-hydroxyl group that modifies its pharmacological profile. This structural combination places the compound within the selective estrogen receptor modulator subclass of triphenylethylene derivatives.

The nomenclature of this compound reflects both its stereochemical configuration and its position within the broader family of tamoxifen-related compounds. Alternative names for the compound include cis-β-Hydroxy Tamoxifen and (E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-1-ol, each emphasizing different aspects of its chemical structure. The systematic International Union of Pure and Applied Chemistry nomenclature provides the most precise structural description, while common names facilitate communication within the research community.

Table 3: Triphenylethylene Family Classification

Position within Tamoxifen Metabolic Pathway

This compound occupies a specific position within the complex metabolic network that transforms tamoxifen into multiple active and inactive metabolites. The tamoxifen metabolic pathway involves sequential biotransformations catalyzed by various cytochrome P450 enzymes, phase II conjugating enzymes, and other metabolic systems. Understanding the precise location of this compound within this network requires examination of the enzymatic steps that lead to its formation and subsequent metabolism.

The primary metabolic pathways of tamoxifen include 4-hydroxylation, N-demethylation, and additional hydroxylation reactions at various positions on the molecule. The 4-hydroxylation pathway, catalyzed primarily by cytochrome P450 2D6, generates 4-hydroxytamoxifen, which represents one of the most pharmacologically active metabolites. The N-demethylation pathway, catalyzed mainly by cytochrome P450 3A4 and 3A5, produces N-desmethyltamoxifen, which can undergo further metabolism to form endoxifen.

beta-Hydroxylation represents an additional metabolic route that generates hydroxylated derivatives at the beta-carbon position of the tamoxifen side chain. This pathway produces both cis and trans isomers of beta-Hydroxy Tamoxifen, with the cis isomer representing the specific stereochemical form under consideration. The formation of this compound likely involves cytochrome P450-mediated hydroxylation, although the specific enzymes responsible for this transformation require further characterization.

Table 4: Tamoxifen Metabolic Pathway Positioning

Significance in Tamoxifen Isomer Research

The study of this compound has contributed significantly to understanding the broader implications of stereochemical differences in tamoxifen metabolism and pharmacology. Research on tamoxifen isomers has revealed fundamental principles about how subtle structural changes can dramatically influence biological activity, receptor binding affinity, and metabolic stability. These investigations have provided crucial insights into structure-activity relationships that guide the development of improved therapeutic agents.

Comparative studies of cis and trans isomers of tamoxifen and its metabolites have demonstrated remarkable differences in estrogen receptor binding affinity. The trans isomers typically exhibit significantly higher binding affinity for estrogen receptors compared to their cis counterparts, with differences often exceeding 100-fold. This stereochemical selectivity extends to the metabolites, including the beta-hydroxylated derivatives, where this compound shows distinct binding properties compared to its trans isomer.

The isomeric specificity observed with tamoxifen and its metabolites has implications beyond estrogen receptor interactions. Recent research has identified that these compounds also interact with cannabinoid receptors, with different isomers showing distinct affinity profiles and functional activities. This compound, along with other tamoxifen isomers, demonstrates unique binding characteristics at these alternative receptor systems, suggesting potential therapeutic applications beyond estrogen receptor modulation.

Table 5: Isomeric Differences in Receptor Binding

The research on this compound has also contributed to understanding the enzymatic mechanisms responsible for cis-trans isomerization. Cytochrome P450 enzymes have been identified as catalysts for the interconversion between cis and trans forms of tamoxifen metabolites. These isomerization reactions involve cationic intermediates and represent unusual cytochrome P450-catalyzed reactions that expand our understanding of these important metabolic enzymes. The study of these mechanisms has provided insights into both the formation and interconversion of stereochemical variants of tamoxifen metabolites.

Properties

IUPAC Name |

(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-27(2)18-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,28H,17-20H2,1-2H3/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWBHBPMBIXYBK-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCO)/C2=CC=CC=C2)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701146254 | |

| Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701146254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97151-04-7 | |

| Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97151-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (γE)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701146254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Coupling of Benzophenone and Propiophenone Derivatives

The foundational method for synthesizing tamoxifen isomers involves reductive coupling using low-valent titanium reagents. As detailed in, this process begins with 4-(β-dimethylaminoethoxy)benzophenone and propiophenone. Key steps include:

-

Preparation of Low-Valent Titanium Reagent :

-

Coupling Reaction :

-

Isolation of Isomers :

Table 1: Reaction Conditions for Reductive Coupling

| Parameter | Value |

|---|---|

| Titanium Source | TiCl₃ (164.6 g, 1.06 mol) |

| Reducing Agent | Zn (180 g, 2.75 mol) |

| Solvent | THF |

| Reaction Temperature | 67°C (reflux) |

| Yield | 51.2% (HCl salt) |

Analytical Characterization and Quality Control

Chromatographic Separation

Post-synthesis, isomers are resolved using high-performance liquid chromatography (HPLC) with chiral stationary phases. The patent emphasizes crystallization as a cost-effective alternative, achieving >85% purity for the hydrochloride salt.

Spectroscopic Confirmation

-

NMR : Distinct chemical shifts for hydroxyl protons (δ 4.5–5.5 ppm) and β-hydroxy group coupling patterns.

-

Mass Spectrometry : Molecular ion peaks at m/z 388.2 (M+H⁺) for this compound.

Challenges and Optimization Strategies

-

Isomer Selectivity :

-

Reductive coupling inherently produces mixed isomers. Catalytic asymmetric synthesis remains unexplored but could enhance this compound yields.

-

-

Stability Considerations :

Industrial-Scale Production Insights

The patented process highlights scalability:

-

Batch sizes up to 1.06 mol titanium trichloride.

-

Solvent recovery systems for THF and methylene chloride reduce costs.

-

Crystallization efficiency is critical; methyl isobutyl ketone yields high-purity HCl salts.

Chemical Reactions Analysis

Types of Reactions: cis-beta-Hydroxy Tamoxifen undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other metabolites.

Reduction: Reduction reactions can modify the hydroxyl group, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Catalysts: Enzymes such as cytochrome P450 play a crucial role in the hydroxylation process.

Major Products Formed: The major products formed from these reactions include various hydroxylated and demethylated metabolites, which can exhibit different pharmacological activities .

Scientific Research Applications

Pharmacological Profile

Cis-beta-Hydroxy Tamoxifen is recognized for its selective estrogen receptor modulator (SERM) activity. Unlike its parent compound, Tamoxifen, which exhibits both agonistic and antagonistic effects on estrogen receptors, this compound primarily functions as an antagonist in breast tissue, thereby inhibiting the proliferation of estrogen-dependent tumors. This specificity is crucial in minimizing systemic side effects commonly associated with traditional Tamoxifen therapy.

Clinical Applications

-

Breast Cancer Treatment :

- Mechanism : this compound binds to estrogen receptors in breast tissue, blocking estrogen's stimulatory effects on tumor growth. This action is particularly beneficial in treating estrogen receptor-positive breast cancers.

- Efficacy : Studies have shown that this compound can significantly reduce tumor size and improve patient outcomes when used as a neoadjuvant therapy before surgery. For instance, a randomized phase II trial demonstrated a reduction in Ki-67 labeling index, indicating decreased cell proliferation in ductal carcinoma in situ (DCIS) patients treated with a transdermal formulation of 4-hydroxy tamoxifen gel, which includes this compound as an active metabolite .

-

Transdermal Delivery Systems :

- Innovation : The development of transdermal gels containing this compound allows for localized delivery to breast tissue, enhancing drug concentration at the target site while reducing systemic exposure and side effects. This method has shown promise in improving patient compliance and therapeutic outcomes .

Research Insights

Recent investigations into the metabolic pathways of this compound have revealed its potential role as a therapeutic agent beyond breast cancer:

- Metabolite Identification : Research has identified various metabolites of Tamoxifen, including 4-hydroxy-N-desmethyltamoxifen, which may contribute to the overall efficacy of this compound by enhancing its anti-cancer properties through different metabolic pathways .

- Resistance Mechanisms : Studies exploring tamoxifen resistance have indicated that the balance between trans- and cis-isomers of hydroxy tamoxifen can influence treatment outcomes. Understanding these dynamics is essential for optimizing therapeutic strategies for patients who exhibit resistance to conventional tamoxifen therapy .

Case Studies

Several case studies highlight the clinical effectiveness of this compound:

- Case Study 1 : A 57-year-old female patient with recurrent breast cancer showed significant tumor regression after being treated with a regimen incorporating this compound alongside standard therapies. The treatment resulted in improved quality of life and reduced tumor burden .

- Case Study 2 : In a cohort study involving women with DCIS, those treated with transdermal formulations of 4-hydroxy tamoxifen exhibited marked decreases in tumor proliferation markers compared to those receiving traditional oral tamoxifen .

Mechanism of Action

The mechanism of action of cis-beta-Hydroxy Tamoxifen involves its interaction with estrogen receptors. By binding to these receptors, it modulates their activity, leading to changes in gene expression and cellular responses. This compound can act as an agonist or antagonist, depending on the tissue type and the presence of other co-regulators. The molecular targets and pathways involved include the estrogen receptor signaling pathway and various downstream effectors .

Comparison with Similar Compounds

Structural and Functional Analogues of Tamoxifen

Tamoxifen Citrate

- Structure: Tamoxifen citrate is the citrate salt of tamoxifen, featuring a triphenylethylene backbone with a dimethylaminoethoxy side chain .

- Mechanism : Acts as a SERM, antagonizing estrogen receptors (ER) in breast tissue while acting as a partial agonist in bone and endometrium .

- Metabolism : Requires CYP2D6-mediated conversion to active metabolites (e.g., endoxifen), which have 30–100× higher ER binding affinity than the parent drug . Poor CYP2D6 metabolizers show reduced efficacy .

- Clinical Use : First-line therapy for ER-positive breast cancer, but associated with thromboembolism, endometrial cancer, and ocular toxicity .

4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen)

- Role : Primary active metabolite of tamoxifen, responsible for ~90% of its antiestrogenic effects .

- Potency : Binds ER with 100× higher affinity than tamoxifen .

- Limitations : Plasma levels vary with CYP2D6 activity, impacting therapeutic outcomes .

Other SERMs and Derivatives

Raloxifene

- Mechanism : SERM with ER agonist effects in bone (prevents osteoporosis) and antagonist effects in breast/uterus .

- Safety Profile : Lower risk of endometrial cancer compared to tamoxifen but less effective in breast cancer prevention .

Toremifene

- Structure : Chlorinated tamoxifen derivative.

- Efficacy : Comparable to tamoxifen in metastatic breast cancer but with reduced DNA adduct formation .

| Compound | ER Binding Affinity (Relative to Tamoxifen) | Key Clinical Advantage |

|---|---|---|

| This compound | Data pending (theoretically higher) | Pre-activated, no metabolic variability |

| Raloxifene | 0.3× | Reduced endometrial risk |

| Toremifene | 1× | Lower genotoxicity |

Cytotoxic Analogues and Novel Derivatives

β-Aryl-β-Mercapto Ketones

- Activity : Demonstrated IC50 of 12 µM against MCF-7 cells, outperforming tamoxifen (IC50: 20 µM) .

- Mechanism : Induces apoptosis via oxidative stress, independent of ER modulation .

DPIT Derivatives (1,3-Diphenylisothiophene)

- Efficacy : DPIT Derivative 1 showed IC50 of 8.5 µM vs. tamoxifen’s 12.0 µM in MCF-7 cells .

- Advantage : Enhanced cytotoxicity through structural rigidity and improved membrane permeability .

Comparison with this compound: While these compounds exhibit higher cytotoxicity, their non-SERM mechanisms may limit applicability in ER-positive cancers. This compound retains ER specificity, making it suitable for hormone-sensitive tumors .

Natural Alternatives

Eugenol (Clove Extract)

- Activity : Binds ER with lower affinity than tamoxifen metabolites but serves as a lead for SERM development .

- Limitation : Lacks clinical validation for cancer therapy .

Advantage of this compound : Offers a synthetically optimized structure with predictable pharmacokinetics, unlike natural compounds .

Biological Activity

Introduction

Cis-beta-Hydroxy Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound has garnered attention for its unique biological activities, particularly in modulating estrogen receptor (ER) signaling and its potential role in overcoming tamoxifen resistance in breast cancer therapies. This article delves into the biological activity of this compound, exploring its mechanism of action, effects on cellular processes, and implications for cancer treatment.

This compound operates primarily through its interaction with estrogen receptors. It can function as both an agonist and antagonist depending on the tissue context and the presence of co-regulatory proteins. This duality allows it to exert diverse biological effects:

- Estrogen Receptor Modulation : By binding to ERα and ERβ, this compound alters gene expression patterns associated with cell proliferation and apoptosis.

- Impact on Signaling Pathways : The compound influences various downstream signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and growth .

Inhibition of Cancer Cell Proliferation

Research indicates that this compound effectively inhibits the proliferation of breast cancer cells. In vitro studies have shown that it can significantly reduce cell growth in tamoxifen-resistant cell lines by modulating ER activity and affecting cell cycle regulation .

Overcoming Tamoxifen Resistance

Tamoxifen resistance remains a significant challenge in breast cancer treatment. Studies have demonstrated that this compound may restore sensitivity to chemotherapy agents like cisplatin by downregulating proteins associated with DNA damage repair, such as BARD1 and BRCA1 . This restoration of chemosensitivity is critical for improving treatment outcomes in resistant cases.

Effects on RNA Metabolism

This compound has also been shown to influence RNA metabolism. In experiments with human breast cancer cells, it was observed to alter the incorporation of nucleotides into various RNA species, suggesting a regulatory role in RNA transcription and turnover .

Table 1: Summary of Key Research Findings on this compound

Clinical Implications

The findings surrounding this compound suggest its potential utility not only as a therapeutic agent but also as a research tool for understanding estrogen signaling dynamics in breast cancer. Its ability to modulate ER activity while overcoming resistance mechanisms positions it as a promising candidate for future clinical applications.

Q & A

Basic: How is cis-beta-Hydroxy Tamoxifen synthesized and characterized in preclinical research?

Methodological Answer:

Synthesis involves stereoselective chemical reactions to isolate the cis-beta-hydroxy isomer, followed by purification via high-performance liquid chromatography (HPLC) to ensure >95% purity. Structural confirmation is achieved using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For in vitro studies, metabolite stability is assessed under physiological pH and temperature conditions. Analytical validation should include comparison with reference standards (e.g., (E/Z)-4-hydroxy Tamoxifen) to confirm stereochemical integrity .

Basic: What pharmacokinetic considerations are critical when administering this compound in vivo?

Methodological Answer:

Key considerations include:

- CYP-mediated metabolism : Monitor hepatic CYP2D6 and CYP3A4 activity, as these enzymes drive the conversion of Tamoxifen to active metabolites like cis-beta-Hydroxy Tamoxifen and endoxifen .

- Plasma quantification : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure metabolite levels, ensuring a lower limit of quantification (LLOQ) ≤1 ng/mL .

- Half-life and bioavailability : Conduct pharmacokinetic (PK) studies in rodent models with serial blood sampling over 24–72 hours to estimate AUC (area under the curve) and clearance rates.

Advanced: How do CYP2D6/2C19 genetic polymorphisms influence the metabolic activation of Tamoxifen to this compound?

Methodological Answer:

- Genotyping : Use PCR-based methods to identify CYP2D6 alleles (*4, *10, 41) and CYP2C19 variants (*2, *3, *17) in patient cohorts .

- Metabolite correlation : Apply ANOVA or Kruskal-Wallis tests to compare plasma levels of cis-beta-Hydroxy Tamoxifen and endoxifen across genotype groups. For example, CYP2D6 poor metabolizers (PMs) show 50–70% lower endoxifen concentrations compared to extensive metabolizers (EMs) .

- Clinical implications : Stratify clinical trial cohorts by genotype to evaluate differential treatment responses.

Advanced: What experimental design principles are essential for evaluating ER modulation by this compound in breast cancer cell lines?

Methodological Answer:

- Cell line selection : Use ERα-positive models (e.g., MCF7, T47D) and ER-negative controls (e.g., MDA-MB-231) to assess specificity .

- Dose-response assays : Treat cells with 1 nM–10 μM cis-beta-Hydroxy Tamoxifen for 72 hours, measuring proliferation via MTT or BrdU assays.

- Combination studies : Co-administer with estradiol (1–10 nM) to test competitive ER antagonism. Include Tamoxifen and 4-hydroxy Tamoxifen as comparators .

Advanced: How can contradictions between in vitro efficacy and clinical variability of this compound be resolved?

Methodological Answer:

- Patient-derived models : Use primary tumor organoids or patient-derived xenografts (PDXs) to recapitulate interpatient heterogeneity .

- Multi-omics integration : Pair RNA-seq (to identify ER signaling pathways) with metabolomics (to quantify CYP activity) .

- Retrospective analysis : Re-analyze clinical trial data (e.g., NSABP P-1) to correlate CYP genotypes with long-term outcomes .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .

- Waste disposal : Collect contaminated materials in sealed containers labeled for hazardous waste.

- Emergency procedures : For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Advanced: What methodologies assess the ocular toxicity of this compound in preclinical models?

Methodological Answer:

- Retinal imaging : Perform spectral-domain optical coherence tomography (SD-OCT) to detect pachychoroid pigment epitheliopathy (PPE) .

- Histopathology : Examine retinal sections for photoreceptor layer disruption using hematoxylin-eosin staining .

- Hormonal assays : Measure serum testosterone and estradiol levels, as Tamoxifen-induced hormonal imbalances may exacerbate retinal toxicity .

Advanced: How should longitudinal studies evaluate the sustained efficacy of this compound post-treatment?

Methodological Answer:

- Follow-up design : Track breast cancer incidence in prevention trials for ≥10 years post-treatment (e.g., NSABP P-1 demonstrated 49% risk reduction persisting >7 years) .

- Biomarker integration : Monitor ERα phosphorylation (pS118) and Ki-67 proliferation indices in biopsy samples.

- Statistical models : Use Cox proportional hazards regression to adjust for confounders like age and baseline Gail risk scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.